Kuraridin

Catalog No.
S634515
CAS No.
34981-25-4
M.F
C26H30O6
M. Wt
438.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kuraridin

CAS Number

34981-25-4

Product Name

Kuraridin

IUPAC Name

(E)-1-[2,4-dihydroxy-6-methoxy-3-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one

Molecular Formula

C26H30O6

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C26H30O6/c1-15(2)6-7-18(16(3)4)12-20-23(30)14-24(32-5)25(26(20)31)21(28)11-9-17-8-10-19(27)13-22(17)29/h6,8-11,13-14,18,27,29-31H,3,7,12H2,1-2,4-5H3/b11-9+/t18-/m1/s1

InChI Key

PIAPWPAWQGDOMN-SXAWMYDMSA-N

SMILES

CC(=CCC(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C(=C)C)C

Synonyms

kuraridin

Canonical SMILES

CC(=CCC(CC1=C(C(=C(C=C1O)OC)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C(=C)C)C

Isomeric SMILES

CC(=CC[C@H](CC1=C(C(=C(C=C1O)OC)C(=O)/C=C/C2=C(C=C(C=C2)O)O)O)C(=C)C)C

Kuraridine is a naturally occurring alkaloid found in various plants, including Stephania rotundifolia and Stephania tetrandra []. It has gained significant interest in the scientific community due to its diverse range of potential applications, particularly in the field of medicine [, ].

Neuroprotective Properties

One of the most promising aspects of Kuraridine research lies in its potential neuroprotective properties. Studies have shown that Kuraridine may help protect nerve cells from damage caused by various factors, including stroke, ischemia, and neurodegenerative diseases like Alzheimer's and Parkinson's [, , ]. This neuroprotective effect is attributed to Kuraridine's ability to:

  • Scavenge free radicals: Kuraridine exhibits free radical scavenging activity, which helps combat oxidative stress, a major contributor to neuronal damage [, ].
  • Modulate neurotransmitters: Kuraridine may influence the levels and activity of certain neurotransmitters, such as glutamate, which play a crucial role in neuronal function and survival [, ].
  • Promote neurogenesis: Studies suggest that Kuraridine may stimulate the growth and development of new neurons, potentially aiding in neuronal repair and regeneration [].

Kuraridin is a naturally occurring prenylated flavonoid primarily isolated from the plant Sophora flavescens, which is widely recognized in traditional Chinese medicine. Its chemical formula is C26H30O6C_{26}H_{30}O_{6}, and it has gained attention for its diverse pharmacological properties, particularly its anti-melanogenic and antimicrobial activities. Kuraridin exhibits a unique structure characterized by a prenyl group, which contributes to its biological activity and interaction with various biological targets.

, particularly those involving enzyme interactions. Notably, it acts as a potent inhibitor of the enzyme tyrosinase, which plays a crucial role in melanin biosynthesis. The inhibition mechanism involves non-competitive binding to the allosteric site of tyrosinase, leading to reduced enzyme activity while preserving substrate affinity. Kuraridin has demonstrated remarkable efficacy, with an inhibitory concentration (IC50) of 0.16 μM against tyrosinase, significantly surpassing that of other known inhibitors like kojic acid .

The biological activity of kuraridin encompasses various therapeutic effects:

  • Anti-Melanogenic Activity: Kuraridin has shown strong inhibitory effects on melanin production, making it a potential candidate for skin whitening applications. Its potency is attributed to its ability to inhibit tyrosinase activity effectively .
  • Antimicrobial Properties: Research indicates that kuraridin enhances the efficacy of antibiotics, such as fusidic acid, against resistant strains of Staphylococcus aureus. It inhibits viral replication and adsorption, showcasing potential antiviral properties .
  • Cytotoxic Effects: Some studies suggest that kuraridin exhibits cytotoxic activity against various cancer cell lines, indicating its potential as an anticancer agent .

Kuraridin can be extracted from Sophora flavescens using various methods, including:

  • Solvent Extraction: Utilizing solvents like ethyl acetate or acetonitrile to isolate kuraridin from plant material.
  • Liquid-Liquid Extraction: A method that separates kuraridin from biological samples (e.g., rat plasma) using a combination of solvents .
  • Chemical Synthesis: While natural extraction is common, synthetic approaches may be developed to produce kuraridin in a laboratory setting for research purposes.

Kuraridin's applications span several fields:

  • Cosmetic Industry: Due to its anti-melanogenic properties, kuraridin is being explored as an ingredient in skin-whitening products.
  • Pharmaceuticals: Its antimicrobial and antiviral activities make it a candidate for developing new therapeutic agents against infections and possibly cancer.
  • Food Industry: The compound's antioxidant properties could be beneficial in food preservation and enhancement.

Kuraridin interacts with various biological targets, primarily through enzyme inhibition. Studies have shown that it enhances the effectiveness of existing antibiotics by inhibiting bacterial growth and overcoming resistance mechanisms. Additionally, its interaction with tyrosinase is critical for its anti-melanogenic effects . The pharmacokinetic profiles suggest good bioavailability, making it suitable for therapeutic applications.

Kuraridin shares structural and functional similarities with several other prenylated flavonoids. Here are some notable comparisons:

CompoundSourceBiological ActivityUnique Features
Kushenol ASophora flavescensModerate anti-tyrosinase activityLess potent than kuraridin
KurarinolSophora flavescensAnti-inflammatory propertiesLower binding affinity compared to kuraridin
Kojic AcidFungal sourcesStrong anti-melanogenic activityCommonly used but less effective than kuraridin
Prenylated FlavonoidsVarious plantsAntimicrobial and anti-inflammatoryGeneral class; specific activities vary

Kuraridin stands out due to its superior potency against tyrosinase and its multifaceted biological activities compared to these similar compounds. Its unique structure allows for enhanced interactions with biological targets, making it a valuable compound in both research and application contexts.

XLogP3

6.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

438.20423867 g/mol

Monoisotopic Mass

438.20423867 g/mol

Heavy Atom Count

32

UNII

Z399B8AG6Z

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Chalcones and dihydrochalcones [PK1212]

Dates

Modify: 2023-08-15

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